molecular formula C7H3ClN2O3 B12466547 5-Chloro-2-hydroxy-3-nitrobenzonitrile CAS No. 88310-62-7

5-Chloro-2-hydroxy-3-nitrobenzonitrile

Cat. No.: B12466547
CAS No.: 88310-62-7
M. Wt: 198.56 g/mol
InChI Key: YPZASGUTWBNWFJ-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-3-nitrobenzonitrile is a chemical compound with the molecular formula C7H3ClN2O3 It is a derivative of benzonitrile, characterized by the presence of a chlorine atom, a hydroxyl group, and a nitro group on the benzene ring

Properties

CAS No.

88310-62-7

Molecular Formula

C7H3ClN2O3

Molecular Weight

198.56 g/mol

IUPAC Name

5-chloro-2-hydroxy-3-nitrobenzonitrile

InChI

InChI=1S/C7H3ClN2O3/c8-5-1-4(3-9)7(11)6(2-5)10(12)13/h1-2,11H

InChI Key

YPZASGUTWBNWFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)O)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-3-nitrobenzonitrile typically involves the nitration of 5-chloro-2-hydroxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-3-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-3-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrobenzonitrile: Similar structure but lacks the hydroxyl group.

    5-Chloro-2-nitrobenzonitrile: Similar structure but lacks the hydroxyl group.

    2-Hydroxy-5-nitrobenzonitrile: Similar structure but lacks the chlorine atom.

Uniqueness

The combination of these functional groups allows for diverse chemical modifications and interactions .

Biological Activity

5-Chloro-2-hydroxy-3-nitrobenzonitrile (C_7H_4ClN_3O_3) is a compound of significant interest in medicinal chemistry and biological research. Its structure, characterized by the presence of a hydroxyl group, a nitro group, and a cyano group, contributes to its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with a chlorine atom at the 5-position, a hydroxyl group at the 2-position, and a nitro group at the 3-position. The cyano group is attached to the benzene ring, influencing its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit antimicrobial and antifungal activities. The presence of hydroxyl and nitro groups is believed to enhance interactions with biological targets, leading to cytotoxic effects against various pathogens. For instance, studies have shown that derivatives of nitrobenzenes can inhibit bacterial growth by interfering with cell wall synthesis.

Enzyme Inhibition

The compound serves as a precursor for synthesizing bioactive molecules that can inhibit specific enzymes. For example, the reduction product of this compound, 5-chloro-2-aminobenzonitrile, has been identified as an inhibitor of enzymes involved in bacterial cell wall synthesis. This suggests potential applications in developing antibacterial agents.

Antimalarial Activity

In addition to its antimicrobial properties, this compound has been noted as an intermediate in the synthesis of pharmaceuticals with antimalarial properties. The compound's ability to form various derivatives may lead to new therapeutic agents targeting malaria.

The mechanism by which this compound exerts its biological effects primarily involves its transformation into bioactive metabolites. These metabolites can interact with specific molecular targets such as enzymes or receptors, leading to desired pharmacological effects. For instance:

  • Enzyme Inhibition : The compound can undergo reduction to form active derivatives that inhibit enzymes critical for bacterial survival.
  • Receptor Interaction : The structural features allow it to bind to various biological receptors, potentially modulating their activity.

Synthesis Routes

The synthesis of this compound typically involves several chemical reactions that introduce functional groups onto the benzene ring. Key synthetic routes include:

  • Nitration : Introduction of the nitro group via electrophilic aromatic substitution.
  • Chlorination : Selective chlorination at the desired position on the benzene ring.
  • Hydroxylation : Hydroxylation can be achieved through various methods including direct hydroxylation or via intermediate compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

StudyFindings
Identified as an intermediate in synthesizing antibacterial and antimalarial drugs.
Demonstrated potential cytotoxic effects against cancer cell lines through enzyme inhibition.
Explored interactions with biological systems indicating possible drug development pathways.

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